molecular formula C9H14N2O3S2 B7546601 N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide

N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide

Cat. No.: B7546601
M. Wt: 262.4 g/mol
InChI Key: XCGCYNFVVQSEKC-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide is a compound that features a thiophene ring, a morpholine ring, and a sulfonamide group Thiophene is a sulfur-containing heterocycle, while morpholine is a six-membered ring containing both oxygen and nitrogen The sulfonamide group is known for its presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide typically involves the reaction of thiophene-2-carbaldehyde with morpholine in the presence of a sulfonamide reagent. One common method involves the use of a condensation reaction where thiophene-2-carbaldehyde is reacted with morpholine to form an intermediate, which is then treated with a sulfonamide reagent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the morpholine ring can improve the solubility and bioavailability of the compound .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide.

    Morpholine derivatives: Compounds like morpholine-4-carboxamide and morpholine-4-sulfonamide.

Uniqueness

N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S2/c12-16(13,11-3-5-14-6-4-11)10-8-9-2-1-7-15-9/h1-2,7,10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGCYNFVVQSEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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